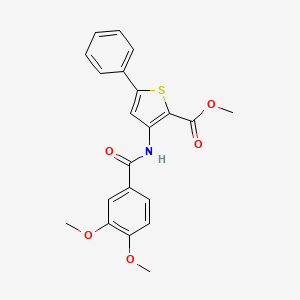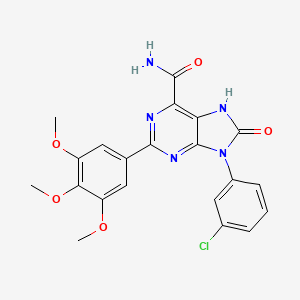![molecular formula C12H17N3O B6523341 1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one CAS No. 942486-74-0](/img/structure/B6523341.png)
1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one, also known as 4-Piperazin-1-ylmethylpyridin-4-one, is an organic compound with a unique structure and an interesting range of properties. It is a colorless solid that is soluble in water and organic solvents. This compound has been studied extensively in the past few decades due to its potential applications in various fields such as pharmaceuticals, agriculture, and biotechnology.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Pyridin-4-yl ethanone serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers have explored its potential as a building block for developing drugs targeting specific diseases. Its structural features allow for modifications that can enhance bioactivity, solubility, and selectivity. For instance, derivatives of this compound have been investigated as potential antiviral, anticancer, or anti-inflammatory agents .
Heterocyclic Chemistry
As a heterocyclic compound, pyridin-4-yl ethanone participates in diverse chemical reactions. Researchers study its reactivity, functionalization, and regioselectivity. By introducing substituents at different positions on the pyridine ring, scientists can create libraries of derivatives with varying properties. These derivatives may find applications in materials science, catalysis, or organic synthesis .
Coordination Chemistry and Metal Complexes
Pyridin-4-yl ethanone can coordinate with transition metal ions to form stable complexes. These metal complexes exhibit unique properties, such as luminescence, magnetic behavior, or catalytic activity. Researchers explore their potential in fields like molecular sensors, light-emitting materials, and catalysis. The ligand’s flexibility allows for tuning the properties of the resulting complexes .
Agrochemicals and Pesticides
The pyridine moiety in pyridin-4-yl ethanone is of interest in agrochemical research. Scientists investigate its role as a building block for designing insecticides, herbicides, and fungicides. By modifying the substituents, they aim to improve efficacy, selectivity, and environmental safety. The compound’s biological activity against pests makes it a promising candidate for crop protection .
Material Science and Organic Electronics
Researchers explore pyridin-4-yl ethanone derivatives for their electronic properties. These compounds can serve as components in organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic devices. By fine-tuning the molecular structure, scientists aim to enhance charge transport, stability, and efficiency in these materials. The pyridine-based cores contribute to π-conjugation and electron delocalization .
Computational Chemistry and Molecular Modeling
Pyridin-4-yl ethanone is a suitable candidate for computational studies. Researchers use quantum mechanical calculations to predict its properties, energetics, and interactions. Understanding its electronic structure, vibrational modes, and binding affinities aids in rational drug design, catalyst optimization, and material prediction. Computational tools provide insights into its behavior in different environments .
Propriétés
IUPAC Name |
1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-11(16)15-8-6-14(7-9-15)10-12-2-4-13-5-3-12/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXNPRGBGUJJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyridin-4-ylmethyl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523265.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6523267.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523270.png)
![2-amino-4-(2,4-dichlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523275.png)
![2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523283.png)
![2-amino-4-(2-ethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523292.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523302.png)
![ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B6523307.png)
![4-{N'-[3-(4-methylphenyl)quinoxalin-2-yl]hydrazinecarbonyl}butanoic acid](/img/structure/B6523309.png)
![dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine](/img/structure/B6523317.png)
![2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B6523332.png)
![5-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6523336.png)

